molecular formula C18H29N5O2 B5561947 (3S*,4R*)-N,N-dimethyl-1-{[2-(4-morpholinyl)-5-pyrimidinyl]carbonyl}-4-propyl-3-pyrrolidinamine

(3S*,4R*)-N,N-dimethyl-1-{[2-(4-morpholinyl)-5-pyrimidinyl]carbonyl}-4-propyl-3-pyrrolidinamine

Cat. No. B5561947
M. Wt: 347.5 g/mol
InChI Key: UNDDCPXXVQZIGV-GDBMZVCRSA-N
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Description

The compound falls into the category of synthetic organic compounds with potential biological and pharmaceutical applications. The presence of the pyrrolidine and morpholine rings suggests that it could be involved in various chemical reactions and might exhibit significant biological activities due to these functional groups.

Synthesis Analysis

Compounds similar to "(3S*,4R*)-N,N-dimethyl-1-{[2-(4-morpholinyl)-5-pyrimidinyl]carbonyl}-4-propyl-3-pyrrolidinamine" are typically synthesized through multi-step organic reactions. These processes may involve the formation of pyrrolidine and pyrimidine derivatives under specific conditions, often utilizing catalytic methods or reagent-based approaches for ring formation and functional group attachment. For example, the reaction of arylvinylidenecyclopropanes with ethyl (arylimino)acetates in the presence of a Lewis acid can yield pyrrolidine derivatives, which might be related to the synthesis steps for the target compound (Jian-Mei Lu & Min Shi, 2007).

Scientific Research Applications

Low-energy Pathway for Pauson-Khand Reactions

The synthesis and reactivity of dicobalt hexacarbonyl complexes of chiral ynamines demonstrate a low-energy pathway for Pauson-Khand reactions. This includes the use of morpholine and other amines, highlighting the compound's potential in creating complex organic structures under low temperatures without chemical promoters, achieving diastereoselectivities up to 94:6. This pathway represents a significant advancement in the synthesis of cyclopentenones, a crucial structural motif in natural products and pharmaceuticals (Balsells et al., 2000).

Functionalized Chloroenamines in Aminocyclopropane Synthesis

Exploration into the synthesis of amino-azabicyclo[3.1.0]hexane diastereomers from chloroenamines and organometallic compounds shows the versatility of morpholine derivatives in creating bicyclic and monocyclic ketones. This study provides insights into the stereochemical outcomes of these reactions, which are crucial for developing methodologies for the synthesis of complex aminocyclopropanes and related structures, vital for pharmaceuticals (V. Butz & E. Vilsmaier, 1993).

NMR Studies on σ-Adducts of Heterocyclic Systems

Investigations into the σ-adduct complexes formed between amide ions and various pyrimidines, including morpholine derivatives, underscore the compound's significance in understanding interactions within heterocyclic systems. This research is essential for the design of new drugs and materials, providing a foundation for the synthesis and application of pyrimidine derivatives in various scientific fields (J. Geerts, H. Plas, & A. V. Veldhuizen, 1975).

Hetarenium Salts from Pentafluoropyridine

The formation of hetarenium salts through the reaction of pentafluoropyridine with nucleophilic heteroaromatics, including morpholine derivatives, highlights the compound's role in synthesizing novel hetarenium substituted tetrafluoropyridines. These reactions pave the way for the development of new materials and pharmaceuticals with enhanced properties (A. Schmidt et al., 2007).

properties

IUPAC Name

[(3S,4R)-3-(dimethylamino)-4-propylpyrrolidin-1-yl]-(2-morpholin-4-ylpyrimidin-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N5O2/c1-4-5-14-12-23(13-16(14)21(2)3)17(24)15-10-19-18(20-11-15)22-6-8-25-9-7-22/h10-11,14,16H,4-9,12-13H2,1-3H3/t14-,16-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNDDCPXXVQZIGV-GDBMZVCRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CN(CC1N(C)C)C(=O)C2=CN=C(N=C2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@@H]1CN(C[C@H]1N(C)C)C(=O)C2=CN=C(N=C2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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